Direct Head-to-Head: HJC0726 vs ESI-09 in EPAC1 and EPAC2 GEF Activity Assays
In a direct comparison using a BODIPY-GDP GEF assay, HJC0726 demonstrated 4.4-fold greater potency against EPAC2 and 4.5-fold greater potency against EPAC1 compared to ESI-09. HJC0726 inhibited EPAC2 GEF activity with an IC50 of 1.0 µM, while ESI-09 showed an IC50 of 4.4 µM [1]. Against EPAC1, HJC0726 yielded an IC50 of 2.4 µM versus 10.8 µM for ESI-09 [1].
| Evidence Dimension | EPAC2 and EPAC1 GEF activity IC50 |
|---|---|
| Target Compound Data | EPAC2 IC50: 1.0 µM; EPAC1 IC50: 2.4 µM |
| Comparator Or Baseline | ESI-09: EPAC2 IC50 4.4 µM; EPAC1 IC50 10.8 µM |
| Quantified Difference | 4.4-fold (EPAC2) and 4.5-fold (EPAC1) lower IC50 |
| Conditions | BODIPY-GDP exchange assay in the presence of 20 µM cAMP |
Why This Matters
Demonstrates significantly improved target engagement potency, reducing compound requirements and potential for off-target effects at lower working concentrations.
- [1] Zhu Y, Chen H, Mei F, Cheng X. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 "Therapeutic Window". Sci Rep. 2015;5:9344. doi:10.1038/srep09344. View Source
